2-Amino-4-iodo-5-methylphenol
Description
2-Amino-4-iodo-5-methylphenol is an aromatic phenolic compound characterized by an amino group (-NH₂) at position 2, an iodine atom at position 4, and a methyl group (-CH₃) at position 4. Its molecular formula is C₇H₈INO, with a molecular weight of 265.05 g/mol. The iodine substituent distinguishes it from similar compounds, offering unique electronic and steric properties that may influence reactivity and biological interactions .
Properties
Molecular Formula |
C7H8INO |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
2-amino-4-iodo-5-methylphenol |
InChI |
InChI=1S/C7H8INO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3 |
InChI Key |
XDAHSGXYOGMHBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-iodo-5-methylphenol can be achieved through several methods. One common approach involves the iodination of 2-methylphenol (o-cresol) in the presence of an oxidizing agent such as sodium hypochlorite and sodium iodide in aqueous alcohol solvents . This reaction introduces the iodine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-iodo-5-methylphenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The amino group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert it back to the phenol form.
Substitution Reactions: The iodine atom can be substituted by other halogens or functional groups through halogen exchange reactions.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed:
Quinones: Formed through oxidation of the phenolic group.
Substituted Phenols: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
2-Amino-4-iodo-5-methylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-iodo-5-methylphenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly alter physical and chemical properties. Below is a comparative analysis of key analogs:
Key Observations :
- Iodine vs. Chlorine: The iodine atom in this compound increases molecular weight by ~91.45 g/mol compared to its chloro analog. This substitution may enhance stability in radical reactions or serve as a heavy atom in crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
